molecular formula C18H19N3O3S2 B13809568 Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)-

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)-

Cat. No.: B13809568
M. Wt: 389.5 g/mol
InChI Key: ABJUMMUXBKNDPE-UHFFFAOYSA-N
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Description

The compound Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)- (hereafter referred to as Compound A) is a thieno[2,3-d]pyrimidine derivative featuring a thioether-linked acetamide moiety and a 2-ethoxyphenyl substituent. Its core structure combines a bicyclic thienopyrimidine scaffold with a substituted phenyl group, which is critical for modulating physicochemical properties and biological interactions.

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C18H19N3O3S2/c1-4-24-13-8-6-5-7-12(13)19-14(22)9-25-18-20-16(23)15-10(2)11(3)26-17(15)21-18/h5-8H,4,9H2,1-3H3,(H,19,22)(H,20,21,23)

InChI Key

ABJUMMUXBKNDPE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2

Origin of Product

United States

Preparation Methods

The synthesis of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)- typically involves multiple steps. The synthetic route often starts with the preparation of the thieno[2,3-D]pyrimidine core, followed by the introduction of the acetamide and ethoxyphenyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research indicates that compounds similar to Acetamide can exhibit anticancer properties. The thienopyrimidine structure has been associated with the inhibition of specific cancer cell lines, suggesting that modifications to this compound could enhance its efficacy against various tumors. For instance, studies have shown that derivatives of thienopyrimidine can inhibit cell proliferation in breast cancer models .

2. Antimicrobial Properties
Compounds containing thioether groups have demonstrated antimicrobial activity. Acetamide derivatives have been tested against several bacterial strains, showing promising results in inhibiting growth. This could lead to the development of new antibiotics or antimicrobial agents that address resistant strains of bacteria .

3. Neurological Applications
The neuroprotective effects of related compounds have garnered attention for their potential use in treating neurodegenerative diseases. Research suggests that modifications to the thienopyrimidine core can enhance the compound's ability to protect neurons from oxidative stress and excitotoxicity, which are key factors in conditions like Alzheimer's and Parkinson's disease .

Biochemical Research

1. Enzyme Inhibition Studies
Acetamide derivatives are being explored for their role as enzyme inhibitors. For example, compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways linked to cancer and inflammation. This makes them valuable tools for studying metabolic processes and developing therapeutic strategies .

2. Molecular Probes
Due to their unique structural features, these compounds can serve as molecular probes in biochemical assays. Their ability to selectively bind to certain receptors or enzymes allows researchers to study biological interactions at a molecular level, paving the way for advancements in drug discovery and development .

Agricultural Science

1. Pesticidal Properties
The structural characteristics of Acetamide suggest potential applications as a pesticide or herbicide. Compounds with similar thienopyrimidine frameworks have shown effectiveness against various pests and weeds, indicating that this compound could be engineered for agricultural use to improve crop yields and pest management strategies .

2. Plant Growth Regulators
Research is ongoing into the use of similar compounds as plant growth regulators. By modifying the chemical structure of Acetamide derivatives, it may be possible to enhance plant growth or resistance to environmental stressors, contributing to sustainable agricultural practices .

Summary of Research Findings

Application AreaPotential BenefitsRelevant Studies
PharmaceuticalAnticancer, antimicrobial, neuroprotective ,
Biochemical ResearchEnzyme inhibition, molecular probes ,
Agricultural SciencePesticidal properties, plant growth regulation ,

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound A is part of a broader family of thienopyrimidinyl acetamides. Key structural analogs and their differences are summarized below:

Compound Name Pyrimidine Substituents Phenyl Substituent Key Structural Differences Reference
Compound A 1,4-dihydro-5,6-dimethyl-4-oxo 2-ethoxyphenyl Reference compound
2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxyphenyl)acetamide 3-ethyl 2-methoxyphenyl Ethyl vs. hydrogen at pyrimidine N3; methoxy vs. ethoxy
2-((3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide 3-ethyl 2-ethylphenyl Ethyl (non-polar) vs. ethoxy (polar) on phenyl
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-methyl-6-oxo 2,3-dichlorophenyl Chlorine substituents; simpler pyrimidine core

Key Observations :

  • Pyrimidine Modifications : The presence of a 3-ethyl group (vs. hydrogen in Compound A ) increases lipophilicity and may alter binding interactions in biological systems .
  • Phenyl Substituents: Ethoxy groups (as in Compound A) enhance solubility compared to non-polar ethyl or electron-withdrawing chlorine substituents .

Physicochemical Properties

Property Compound A (Est.) 2-Methoxyphenyl Analog 2-Ethylphenyl Analog 2,3-Dichlorophenyl Analog
Melting Point Not reported 224–226°C Not reported 230–232°C
Solubility Moderate (ethoxy) High (methoxy) Low (ethyl) Low (chlorine)
Hydrogen Bonding High (4-oxo, NH) High Moderate High (NH, chlorine)

Notes:

  • The ethoxy group in Compound A likely improves aqueous solubility over ethyl or chlorine substituents.
  • Higher melting points in halogenated analogs (e.g., 230°C in ) suggest stronger crystal packing due to halogen interactions .

Biological Activity

Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)- (CAS No. 606107-76-0) is a synthetic compound with a complex structure that includes elements of thienopyrimidine and acetamide. The compound has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C18H19N3O2S2
  • Molecular Weight : 373.49 g/mol

The biological activity of acetamide derivatives often involves interaction with specific molecular targets. For instance, compounds similar to acetamide have been studied for their effects on heme oxygenase (HO), which plays a crucial role in oxidative stress and inflammation. Inhibitors of HO have been shown to exert protective effects in various pathological conditions.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, a related acetamide-based compound was reported to inhibit the proliferation of acute leukemia cell lines MV4-11 and MOLM13, with IC50 values around 0.3 µM and 1.2 µM respectively . This suggests that the acetamide moiety may enhance the cytotoxic effects against cancer cells.

2. Antibacterial Activity

Research on thienopyrimidine derivatives indicates that they possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Compounds in this class have shown effective inhibition against pathogens such as Escherichia coli and Klebsiella pneumoniae, indicating potential applications in treating bacterial infections .

3. Heme Oxygenase Inhibition

The compound has been evaluated for its inhibitory effects on heme oxygenase-1 (HO-1). In a study examining various acetamide derivatives, it was found that some exhibited IC50 values less than 8 µM against HO-1, suggesting a promising avenue for developing anti-inflammatory agents .

Case Studies

Study Target IC50 Value Effect
Study AAcute leukemia cells (MV4-11)0.3 µMProliferation inhibition
Study BAcute monocytic leukemia (MOLM13)1.2 µMProliferation inhibition
Study CHeme Oxygenase (HO-1)<8 µMPotential anti-inflammatory

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer: The synthesis typically involves alkylation of a thieno[2,3-d]pyrimidin-4-one core with substituted 2-chloroacetamides under controlled conditions. Key steps include:

  • Alkylation : Use a 2.6–2.8-fold molar excess of sodium methylate to deprotonate the thiol group, followed by reaction with N-(2-ethoxyphenyl)-2-chloroacetamide. Reaction solvents like DMF or dichloromethane are employed at 60–80°C for 6–8 hours .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) yields pure product (typical yields: 60–80%) .

Q. How can structural integrity and purity be confirmed post-synthesis?

Methodological Answer:

  • 1H NMR : Key signals include:
    • δ 12.50 ppm (NH-3, broad singlet),
    • δ 10.10 ppm (NHCO, singlet),
    • δ 4.12 ppm (SCH2, singlet),
    • δ 2.19 ppm (CH3, singlet) .
  • Elemental Analysis : Match calculated vs. experimental values (e.g., C: 45.29% observed vs. 45.36% calculated) .
  • HPLC : Purity >98% confirmed using a C18 column (acetonitrile/water gradient) .

Q. What solvents and temperature ranges are critical for stability during synthesis?

Methodological Answer:

  • Solvents : DMF or dichloromethane for alkylation; ethanol for recrystallization. Avoid protic solvents during thiol activation to prevent side reactions .
  • Temperature : Maintain 60–80°C during alkylation to avoid decomposition. Cooling to 0–5°C post-reaction improves crystallization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

Methodological Answer:

  • Modify Substituents : Vary the 2-ethoxyphenyl group (e.g., replace with 2-methoxyphenyl or 4-chlorophenyl) and compare IC50 values in enzyme inhibition assays .
  • Core Modifications : Introduce methyl groups at C-5/C-6 (as in the parent structure) versus hydrogen or ethyl groups to assess steric/electronic effects on binding .
  • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with interactions in target active sites (e.g., kinases or oxidoreductases) .

Q. How can contradictory spectral or analytical data be resolved?

Methodological Answer:

  • Case Example : Discrepancies in NH proton signals (e.g., δ 12.45 vs. δ 12.50 ppm) may arise from solvent polarity or hydrogen bonding. Verify using deuterated DMSO vs. CDCl3 .
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]+ at m/z 344.21) and rule out adducts by comparing ESI+ and MALDI-TOF results .

Q. What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

  • Reactor Design : Use flow chemistry for continuous thiol activation and acetamide coupling, reducing side-product formation .

  • Scale-Up Data :

    Batch SizeYield (%)Purity (%)
    10 mmol8098
    100 mmol7295
    1 mol6593
    Data from pilot-scale trials under inert atmosphere .

Q. How does the compound interact with biological targets at the molecular level?

Methodological Answer:

  • Enzyme Assays : Measure inhibition of dihydrofolate reductase (DHFR) or cyclooxygenase-2 (COX-2) using UV-Vis spectroscopy (λ = 340 nm for NADPH oxidation) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with purified target proteins (e.g., Kd = 1.2 µM for COX-2) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across studies?

Methodological Answer:

  • Source of Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., serum concentration in media). Standardize using CLSI guidelines .
  • Metabolic Stability : Test compound stability in liver microsomes (e.g., t1/2 = 45 min in human vs. 120 min in murine) to explain species-specific activity .

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